Diethyl Butylethylmalonate-d5

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope Labeling

Diethyl Butylethylmalonate-d5 (CAS: 145395-63-7) is a stable isotope-labeled analog of diethyl butylethylmalonate, featuring five deuterium substitutions resulting in a molecular formula of C13H19D5O4 and a molecular weight of 249.36 g/mol. This deuterated derivative serves as a critical internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) workflows, enabling precise quantitation of the non-deuterated analyte in complex biological matrices.

Molecular Formula C13H24O4
Molecular Weight 249.36 g/mol
Cat. No. B051948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl Butylethylmalonate-d5
SynonymsButylethyl-d5-propanedioic Acid Diethyl Ester;  2-Butyl-2-ethylpropanedioic Acid 1,3-Diethyl Ester-d5;  Butylethylmalonic Acid Diethyl Ester-d5;  Butylethylpropanedioic Acid Diethyl Ester-d5;  Diethyl Ethylbutylmalonate-d5;  NSC 44910-d5;  NSC 6791-d5
Molecular FormulaC13H24O4
Molecular Weight249.36 g/mol
Structural Identifiers
SMILESCCCCC(CC)(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3/i2D3,6D2
InChIKeyOPFFBDXXUZAUAK-QKLSXCJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diethyl Butylethylmalonate-d5 Procurement: Deuterated Internal Standard for LC-MS Quantification


Diethyl Butylethylmalonate-d5 (CAS: 145395-63-7) is a stable isotope-labeled analog of diethyl butylethylmalonate, featuring five deuterium substitutions resulting in a molecular formula of C13H19D5O4 and a molecular weight of 249.36 g/mol . This deuterated derivative serves as a critical internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) workflows, enabling precise quantitation of the non-deuterated analyte in complex biological matrices [1]. Its isotopic enrichment and high chemical purity make it essential for pharmacokinetic studies, metabolic research, and tracer applications where accurate correction for sample preparation losses and matrix effects is paramount [2].

Workflow LC-MS/MS quantitative bioanalysis
Use Context Research PK, metabolism & tracer studies
Selection Logic Deuterated ISTD for matrix-effect correction and recovery normalization

Why Unlabeled Diethyl Butylethylmalonate Fails as an Internal Standard for Reliable Quantification


Generic, unlabeled diethyl butylethylmalonate cannot be substituted for the deuterated form in quantitative LC-MS applications. The unlabeled compound, sharing an identical mass-to-charge ratio (m/z) and retention time with the target analyte, cannot be distinguished by the mass spectrometer, leading to signal interference and making reliable quantification impossible [1]. Furthermore, the use of a non-isotopic internal standard, such as a structurally similar but different compound, fails to adequately correct for matrix effects—including ion suppression or enhancement—and sample preparation losses, which are critical sources of error in bioanalysis [2]. The deuterium label in Diethyl Butylethylmalonate-d5 provides a distinct mass shift (Δm/z = +5) that enables selective detection, ensuring accurate and precise quantitative data .

Unlabeled diethyl butylethylmalonate shares the same m/z and retention time; cannot be distinguished from the analyte, preventing selective detection and reliable quantification.
Non-isotopic structural analog may not co-elute identically or experience the same matrix effects; ionization suppression/enhancement correction may be insufficient, introducing quantitative bias.

Quantitative Differentiation of Diethyl Butylethylmalonate-d5 Versus In-Class and Alternative Internal Standards


Mass Shift Differentiation vs. Unlabeled Analyte for Interference-Free Quantification

Diethyl Butylethylmalonate-d5 provides a fundamental mass spectrometric differentiation from its non-deuterated counterpart. The incorporation of five deuterium atoms results in a nominal mass increase of 5 Da, shifting the molecular ion and fragment peaks in MS/MS spectra away from the analyte's signals. This is the primary, non-negotiable requirement for a true isotope dilution internal standard [1]. In contrast, unlabeled Diethyl Butylethylmalonate (MW 244.33) would co-elute and share the same m/z, rendering it completely indistinguishable and causing signal cross-talk that invalidates quantification [2].

Mass shift vs. unlabeled
Class-level
+5 Da nominal mass shift
Enables selective MS detection for accurate isotope dilution quantitation.
Required for interference-free ISTD; unlabeled analog co-elutes identically.
Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope Labeling

Compensation for LC-MS Matrix Effects: Deuterated vs. Non-Isotopic Internal Standards

A critical differentiator for Diethyl Butylethylmalonate-d5 is its superior ability to correct for variable matrix effects compared to a non-isotopic internal standard. Matrix effects—ion suppression or enhancement caused by co-eluting matrix components—are a primary source of inaccuracy in LC-MS bioanalysis [1]. Because the deuterated compound is chemically nearly identical to the analyte, it experiences the same degree of ionization alteration, thereby normalizing the analyte signal and significantly improving accuracy and precision [2]. A non-isotopic analog, even if structurally similar, may not perfectly co-elute and can be affected differently by the matrix, leading to uncorrected biases [3].

Matrix effect correction
Class-level
Deuterated IS normalizes ion suppression/enhancement; reported to reduce analysis cost 30–70% through robust QA.
Supports accuracy and precision in bioanalytical method validation.
Non-isotopic analog may introduce uncorrected matrix bias.
Bioanalytical Method Validation Matrix Effect Correction LC-MS/MS

Penta-Deuterium vs. 13C-Labeled Internal Standards: A Practical Procurement Consideration

While both deuterium (²H) and carbon-13 (¹³C) labeled compounds serve as effective internal standards, ²H labeling for malonate derivatives like Diethyl Butylethylmalonate-d5 offers a practical advantage in synthetic accessibility and cost. The synthesis of a ¹³C-labeled analog would require multiple ¹³C incorporation sites to achieve an equivalent mass shift, significantly increasing manufacturing complexity and cost . A penta-deuterium substitution provides a sufficient +5 Da mass shift to avoid isotopic overlap while remaining a more economical choice for routine use . However, it is a class-level consideration that for certain applications, deuterium-labeled compounds may exhibit a slight chromatographic retention time shift compared to ¹³C analogs, a phenomenon that must be validated during method development [1].

Deuterium vs. ¹³C labeling
Class-level
²H labeling offers greater synthetic accessibility and lower cost for malonate derivatives.
May support cost-effective ISTD procurement for routine LC-MS workflows.
Potential retention time shift vs. ¹³C analogs requires method validation.
Stable Isotope Labeling Internal Standard Selection Cost-Benefit Analysis

Application-Specific Utility: Tracking Peptide Deformylase Inhibitor Synthesis

Diethyl Butylethylmalonate-d5 is specifically cited as the isotope-labeled analog of a key reagent used in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives, a class of compounds being investigated as peptide deformylase (PDF) inhibitors for combating drug-resistant bacteria [1]. In this context, the deuterated compound is not merely a generic internal standard; it is a specialized tool for quantifying the incorporation of the diethyl butylethylmalonate moiety during synthetic route development and for monitoring potential genotoxic or related impurities in the final drug substance [2]. A generic internal standard or unlabeled reagent would lack the required selectivity for these specific process analytical technology (PAT) and quality control applications .

Targeted synthesis tracking
Reported
Specifically designed as ISTD for diethyl butylethylmalonate in PDF inhibitor synthesis; enables reagent incorporation and impurity monitoring.
Supports precise reaction yield quantification and impurity profiling for SAR studies.
Generic ISTD cannot provide the required specificity for this synthetic PAT context.
Antibacterial Drug Discovery Synthesis Tracking Impurity Profiling

Primary Research and Industrial Applications for Diethyl Butylethylmalonate-d5


Accurate Quantification in Pharmacokinetic and Metabolic Studies

As an isotopically labeled internal standard, Diethyl Butylethylmalonate-d5 is indispensable for generating precise, matrix-corrected quantitative data in preclinical and clinical pharmacokinetic studies of drugs or metabolites containing the diethyl butylethylmalonate structure. It is used to normalize for sample-to-sample variability in extraction efficiency, LC injection, and MS ionization, as highlighted by its fundamental role in stable isotope dilution mass spectrometry [1].

Process Analytical Technology (PAT) in PDF Inhibitor Drug Synthesis

In the pharmaceutical industry, this compound is a critical reagent for tracking the incorporation of the butylethylmalonate building block during the synthesis of peptide deformylase (PDF) inhibitors. Its use allows chemists to quantitatively monitor reaction progress and yields, and is essential for the identification and quantification of structurally related impurities that may arise during the synthetic process .

Method Development and Validation for Malonate-Derivative Bioanalysis

Bioanalytical laboratories rely on Diethyl Butylethylmalonate-d5 as a key component during the development and validation of robust LC-MS/MS methods for quantifying malonate-based compounds in biological fluids. Its well-defined mass shift and chromatographic behavior are used to establish assay specificity, accuracy, precision, and stability, all in accordance with regulatory guidelines [2].

Environmental and Food Safety Trace Analysis

In environmental and food safety research, where diethyl butylethylmalonate may be investigated as a contaminant or a component of complex mixtures, this deuterated standard is used for its intended purpose: to provide highly accurate, matrix-independent quantification. It corrects for the diverse and often unpredictable matrix effects found in soil, water, or food extracts, ensuring reliable data for risk assessment and regulatory compliance .

Application
Selection Property
Validation Focus
Preclinical & research pharmacokinetic studies
Isotope dilution MS precision
Matrix-effect correction and extraction recovery normalization
Synthesis tracking for PDF inhibitor research
Targeted reagent quantification
Reaction yield and impurity profiling in synthetic process development
Bioanalytical method validation for malonate derivatives
Mass shift and chromatographic consistency
Accuracy, precision, and stability assessment in research matrices
Environmental and food safety research trace analysis
Matrix-independent quantification
Correcting diverse and unpredictable matrix effects for reliable research data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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